synthesis of N,N'-Bis(11-hydroxyundecanyl)bipyridinium diperchlorate
synthesis of N,N'-Bis(11-hydroxyundecanyl)bipyridinium diperchlorate
An In-Depth Technical Guide to the Synthesis of N,N'-Bis(11-hydroxyundecanyl)bipyridinium Diperchlorate
Executive Summary
This guide provides a comprehensive, research-level protocol for the . This specialized viologen derivative, characterized by its long hydroxy-functionalized alkyl chains, is of significant interest for applications in molecular machinery, electrochromic devices, and as a structural component in advanced supramolecular assemblies.[1][2] The presence of terminal hydroxyl groups offers a versatile platform for post-synthetic modification, enhancing solubility in polar solvents and enabling covalent linkage to other molecules or surfaces.
This document details a robust two-step synthetic strategy, beginning with the N,N'-dialkylation of 4,4'-bipyridine via the Menshutkin reaction to form a dibromide intermediate, followed by a straightforward anion metathesis to yield the target diperchlorate salt. We will delve into the mechanistic rationale behind each procedural step, provide detailed experimental protocols, and outline the necessary characterization techniques to validate the synthesis. This guide is intended for researchers and scientists in chemistry and materials science, offering both a practical methodology and the underlying chemical principles.
Introduction
The Bipyridinium Core: A Redox-Active Scaffold
The 4,4'-bipyridinium dication, commonly known as a viologen, is the central structural motif of the target molecule.[3] Viologens are renowned for their rich redox chemistry, typically undergoing two distinct and reversible one-electron reductions.[4] This property, which often results in dramatic color changes, makes them fundamental components in electrochromic devices, redox-flow batteries, and molecular electronics.[1][4] The electrochemical potential and stability of the viologen core can be precisely tuned by modifying the N-substituents.[1]
Strategic Importance of 11-Hydroxyundecanyl Chains
The choice of N-substituents is critical in defining the ultimate properties and applicability of a viologen derivative. While simple alkyl chains modify lipophilicity and redox potential, the incorporation of long, functionalized chains like 11-hydroxyundecanyl offers several distinct advantages:
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Enhanced Solubility: The terminal hydroxyl groups improve solubility in a wider range of polar solvents, including water and alcohols, which can be beneficial for applications in biological systems or aqueous redox batteries.[1]
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Post-Synthetic Modification: The hydroxyl moiety serves as a reactive handle for subsequent chemical transformations, such as esterification or etherification, allowing the bipyridinium unit to be integrated into larger polymeric or supramolecular structures.
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Control over Self-Assembly: The long alkyl chains can induce liquid-crystalline phases or facilitate the formation of ordered monolayers on surfaces, a key aspect in the development of molecular devices.[5]
Overview of the Synthetic Pathway
The is efficiently achieved through a two-stage process. This pathway is designed for high yields and straightforward purification of both the intermediate and the final product.
Caption: High-level workflow for the synthesis of the target compound.
Materials and Methods
Reagents
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4,4'-Bipyridine (≥98%)
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11-Bromoundecan-1-ol (≥97%)
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N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)
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Diethyl ether, anhydrous (≥99%)
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Sodium perchlorate (NaClO₄), anhydrous (≥98%)
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Deionized water (18.2 MΩ·cm)
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Ethanol, absolute (≥99.5%)
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Acetone, ACS grade
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Deuterium oxide (D₂O) for NMR
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Dimethyl sulfoxide-d₆ (DMSO-d₆) for NMR
Equipment
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Round-bottom flasks (100 mL, 250 mL)
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Reflux condenser
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Magnetic stirrer with heating mantle
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Schlenk line or nitrogen/argon gas inlet
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Büchner funnel and filter flask
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Rotary evaporator
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Standard laboratory glassware
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Nuclear Magnetic Resonance (NMR) spectrometer
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Mass Spectrometer (e.g., ESI-MS)
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Infrared (IR) Spectrometer with ATR capability
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Elemental Analyzer
Experimental Protocol
Step 1: Synthesis of N,N'-Bis(11-hydroxyundecanyl)-4,4'-bipyridinium Dibromide
This step involves a classic Sₙ2 reaction, specifically the Menshutkin reaction, where the nucleophilic nitrogen atoms of the 4,4'-bipyridine displace the bromide from 11-bromoundecan-1-ol.[6] Anhydrous DMF is selected as the solvent due to its high boiling point and its ability to dissolve both the polar bipyridine and the long-chain alkyl halide.[7]
Caption: Experimental workflow for the N,N'-Dialkylation step.
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,4'-bipyridine (1.56 g, 10.0 mmol).
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Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (80 mL) and stir until the solid is fully dissolved.
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Add 11-bromoundecan-1-ol (5.53 g, 22.0 mmol, 2.2 equivalents) to the solution. The excess alkylating agent ensures the complete di-alkylation of the bipyridine.
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Heat the reaction mixture to 110-120 °C and maintain at reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 4,4'-bipyridine spot.
-
After completion, allow the mixture to cool to room temperature. A precipitate may form as the solution cools.
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Pour the cooled reaction mixture into a beaker containing 400 mL of vigorously stirring anhydrous diethyl ether. This will cause the ionic product to precipitate completely.
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Collect the resulting off-white solid by vacuum filtration using a Büchner funnel.
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Wash the solid sequentially with generous portions of diethyl ether (3 x 50 mL) and acetone (2 x 30 mL) to remove unreacted 11-bromoundecan-1-ol and residual DMF.
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Dry the product in a vacuum oven at 50 °C overnight to yield N,N'-Bis(11-hydroxyundecanyl)-4,4'-bipyridinium dibromide as a white to pale yellow powder.
Step 2: Anion Exchange to N,N'-Bis(11-hydroxyundecanyl)bipyridinium Diperchlorate
The conversion from the dibromide to the diperchlorate salt is an anion metathesis (exchange) reaction.[4] This process is driven by the significant difference in solubility between the halide and perchlorate salts of the bipyridinium cation in an aqueous medium. The perchlorate salt is typically much less soluble, causing it to precipitate from the solution upon addition of a soluble perchlorate source.[8]
Procedure:
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Dissolve the dried dibromide intermediate (e.g., 6.58 g, 10.0 mmol) in a minimum amount of deionized water (approx. 100-150 mL) in a 500 mL Erlenmeyer flask. Gentle heating may be required to achieve full dissolution.
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In a separate beaker, prepare a saturated aqueous solution of sodium perchlorate (NaClO₄) by dissolving it in deionized water.
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While stirring the bipyridinium dibromide solution, add the saturated NaClO₄ solution dropwise. A dense white precipitate of the diperchlorate salt will form immediately.
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Continue adding the NaClO₄ solution until no further precipitation is observed.
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Cool the mixture in an ice bath for 30-60 minutes to maximize product precipitation.
-
Collect the white precipitate by vacuum filtration.
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Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any residual sodium bromide and sodium perchlorate.
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The crude product can be further purified by recrystallization from an ethanol/water mixture.
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Dry the final product, N,N'-Bis(11-hydroxyundecanyl)bipyridinium diperchlorate, in a vacuum oven at 60 °C. Caution: Perchlorate salts are potent oxidizing agents and can be explosive, especially when heated in the presence of organic materials. Handle with appropriate care.
Characterization and Data
Validation of the synthesis requires rigorous characterization of both the intermediate and the final product.
| Parameter | Starting Material (4,4'-Bipyridine) | Intermediate (Dibromide) | Final Product (Diperchlorate) |
| Molecular Formula | C₁₀H₈N₂ | C₃₂H₅₄Br₂N₂O₂ | C₃₂H₅₄Cl₂N₂O₁₀ |
| Molecular Weight | 156.18 g/mol | 658.58 g/mol | 741.68 g/mol |
| Appearance | White crystalline solid | White to pale yellow powder | White crystalline powder |
| Typical Yield | N/A | 85-95% | >90% (from intermediate) |
| ¹H NMR (Pyridyl α-H) | ~8.7 ppm (d) | ~9.2 ppm (d) | ~9.1 ppm (d) |
| ¹H NMR (Pyridyl β-H) | ~7.6 ppm (d) | ~8.6 ppm (d) | ~8.5 ppm (d) |
| ¹H NMR (N-CH₂) | N/A | ~4.9 ppm (t) | ~4.8 ppm (t) |
| ¹H NMR (O-CH₂) | N/A | ~3.5 ppm (t) | ~3.5 ppm (t) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Shifts for the dibromide and diperchlorate are typically recorded in D₂O or DMSO-d₆.
Expected Spectroscopic Signatures:
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¹H NMR: The most telling signals are the downfield shifts of the bipyridine protons upon quaternization of the nitrogen atoms. The α-protons (adjacent to N) will show the largest shift. New signals corresponding to the alkyl chain, including the N-CH₂ triplet around 4.8-4.9 ppm and the O-CH₂ triplet around 3.5 ppm, will be clearly visible and integrate to the correct proton count.
-
¹³C NMR: Appearance of new aliphatic carbon signals and a downfield shift of the pyridyl carbons.
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Mass Spectrometry (ESI+): The spectrum should show a prominent peak corresponding to the dication [M]²⁺ at m/z = 271.22 and a peak for the monocation [M-H]⁺ at m/z = 541.43 for the cationic portion C₃₂H₅₄N₂O₂²⁺.
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IR Spectroscopy: Disappearance of C-Br stretching vibrations from the starting material and the appearance of a strong, broad band around 1080-1100 cm⁻¹ characteristic of the perchlorate anion (Cl-O stretch) in the final product. A broad O-H stretch will be present around 3300-3400 cm⁻¹ for both the intermediate and final product.
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Elemental Analysis: The calculated and found percentages of C, H, N, and Cl (for the final product) should be in close agreement (typically within ±0.4%).
Mechanistic Rationale
The synthetic strategy hinges on two fundamental and reliable chemical transformations.
The Menshutkin Reaction (Step 1)
The N-alkylation of the 4,4'-bipyridine is a classic bimolecular nucleophilic substitution (Sₙ2) reaction.
Caption: Simplified Sₙ2 mechanism for the Menshutkin reaction.
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Nucleophile: The nitrogen atom of the 4,4'-bipyridine possesses a lone pair of electrons, making it an effective nucleophile.
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Electrophile: The carbon atom attached to the bromine in 11-bromoundecan-1-ol is electron-deficient (electrophilic) due to the high electronegativity of bromine.
-
Rationale for Conditions: The reaction is performed at an elevated temperature to overcome the activation energy of the Sₙ2 reaction. Using a polar aprotic solvent like DMF is crucial as it solvates the resulting cation, stabilizing the transition state and the product, thereby accelerating the reaction rate.
Anion Metathesis (Step 2)
This step is governed by the principles of equilibrium and solubility. The reaction can be represented as:
Bpy(OH)₂²⁺(aq) + 2Br⁻(aq) + 2Na⁺(aq) + 2ClO₄⁻(aq) ⇌ Bpy(OH)₂²⁺(ClO₄⁻)₂(s)↓ + 2Na⁺(aq) + 2Br⁻(aq)
According to Le Chatelier's principle, the equilibrium is strongly shifted to the right by the removal of the product from the solution via precipitation. The low solubility of the N,N'-Bis(11-hydroxyundecanyl)bipyridinium diperchlorate in water is the driving force for the near-quantitative conversion.
Safety Considerations
-
Solvents: N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Diethyl ether is extremely flammable.
-
Reagents: 11-Bromoundecan-1-ol is an irritant. Avoid skin and eye contact.
-
Perchlorates: The final product is a perchlorate salt. Perchlorates are strong oxidizing agents and can form explosive mixtures with organic compounds, especially upon heating. Avoid grinding the dry material vigorously or heating it without proper precautions. Ensure all glassware is free of organic residue before any heating or recrystallization steps.
Conclusion
This guide outlines a reliable and high-yielding synthesis for N,N'-Bis(11-hydroxyundecanyl)bipyridinium diperchlorate. The methodology leverages fundamental organic reactions—the Menshutkin reaction and anion metathesis—to produce a high-purity product suitable for advanced research applications. The detailed protocol, coupled with mechanistic insights and characterization guidelines, provides a comprehensive resource for scientists aiming to synthesize this and related functionalized bipyridinium compounds.
References
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Redox Property Tuning in Bipyridinium Salts - PMC. (2021). National Center for Biotechnology Information. [Link]
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Molecular design of viologens to exhibit low-order liquid-crystalline phases. (2021). Royal Society of Chemistry. [Link]
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π-Extended viologen derivatives and their related macrocycles: from design and synthesis to photofunctional applications. (2026). Royal Society of Chemistry. [Link]
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Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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On the Tunability of Toxicity for Viologen‐Derivatives as Anolyte for Neutral Aqueous Organic Redox Flow Batteries. (n.d.). Wiley Online Library. [Link]
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Bipyridine - Wikipedia. (n.d.). Wikipedia. [Link]
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Addressing Practical Use of Viologen-Derivatives in Redox Flow Batteries through Molecular Engineering. (2023). ACS Publications. [Link]
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2,2'-Bipyridinium bis(perchlorate) - PubMed. (2000). National Center for Biotechnology Information. [Link]
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Purification of common solvents - Longchang Chemical. (2024). Longchang Chemical. [Link]
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